Nefazodone impurity 3-d6
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Overview
Description
Nefazodone impurity 3-d6 is a deuterium-labeled derivative of Nefazodone impurity 3. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the study of drug metabolism and pharmacokinetics.
Preparation Methods
The preparation of Nefazodone impurity 3-d6 involves the incorporation of deuterium into Nefazodone impurity 3. This process typically includes the use of deuterated reagents and solvents. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as the use of catalysts to facilitate the incorporation of deuterium . Industrial production methods for such compounds often involve large-scale synthesis using automated systems to ensure high purity and yield.
Chemical Reactions Analysis
Nefazodone impurity 3-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Nefazodone impurity 3-d6 has several scientific research applications:
Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms. The incorporation of deuterium allows researchers to track the movement of hydrogen atoms during reactions.
Biology: It is used in the study of metabolic pathways and enzyme kinetics. Deuterium-labeled compounds can provide insights into the rates and mechanisms of enzymatic reactions.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling can help identify metabolic pathways and potential drug-drug interactions.
Industry: It is used in the development of new drugs and the optimization of existing ones.
Mechanism of Action
The mechanism of action of Nefazodone impurity 3-d6 is primarily related to its role as a tracer in scientific research. By incorporating deuterium into the molecule, researchers can study the pharmacokinetics and metabolism of Nefazodone and its impurities. The molecular targets and pathways involved include various enzymes and transporters that metabolize and transport the drug within the body .
Comparison with Similar Compounds
Nefazodone impurity 3-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
Nefazodone impurity 3: The non-deuterated version of this compound.
Deuterium-labeled analogs of other drugs: These compounds are used in similar research applications to study the pharmacokinetics and metabolism of different drugs.
The uniqueness of this compound lies in its specific application to the study of Nefazodone and its impurities, providing valuable insights into the drug’s behavior in biological systems.
Properties
Molecular Formula |
C27H34N6O4 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
5-ethyl-2-[1,1,2,2,3,3-hexadeuterio-3-[3-ethyl-5-oxo-4-(2-phenoxyethyl)-1,2,4-triazol-1-yl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C27H34N6O4/c1-3-24-28-32(26(34)30(24)18-20-36-22-12-7-5-8-13-22)16-11-17-33-27(35)31(25(4-2)29-33)19-21-37-23-14-9-6-10-15-23/h5-10,12-15H,3-4,11,16-21H2,1-2H3/i11D2,16D2,17D2 |
InChI Key |
HLQOETLYIWIFTD-BSNHWYSHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C(=O)N(C(=N1)CC)CCOC2=CC=CC=C2)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4 |
Canonical SMILES |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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